(3-Ethylazetidin-3-yl)methanol hydrochloride
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Overview
Description
(3-Ethylazetidin-3-yl)methanol hydrochloride is an organic compound that features a four-membered azetidine ring substituted with an ethyl group and a hydroxymethyl group at the 3-position. This compound is typically encountered as a hydrochloride salt, which enhances its solubility and stability. It is a white to almost white crystalline solid that is soluble in water and polar organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylazetidin-3-yl)methanol hydrochloride can be achieved through several methods. One common approach involves the introduction of a hydroxymethyl group into an azetidine ring. This can be done by treating azetidine with formaldehyde and a reducing agent to yield the hydroxymethyl derivative. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of the azetidine ring, followed by sequential introduction of the ethyl and hydroxymethyl groups. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Ethylazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: (3-Ethylazetidin-3-yl)carboxylic acid.
Reduction: (3-Ethylazetidin-3-yl)methanamine.
Substitution: (3-Ethylazetidin-3-yl)methyl chloride or bromide.
Scientific Research Applications
(3-Ethylazetidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain organic reactions
Mechanism of Action
The mechanism of action of (3-Ethylazetidin-3-yl)methanol hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxymethyl group may participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their activity. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
(3-Methylazetidin-3-yl)methanol hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
(3-Hydroxyazetidin-3-yl)methanol hydrochloride: Contains a hydroxyl group instead of an ethyl group
Uniqueness: (3-Ethylazetidin-3-yl)methanol hydrochloride is unique due to the presence of both an ethyl group and a hydroxymethyl group on the azetidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
(3-ethylazetidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6(5-8)3-7-4-6;/h7-8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFKHHBWGJPFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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